molecular formula C16H15NO2S B2725883 4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1358242-97-3

4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2725883
CAS RN: 1358242-97-3
M. Wt: 285.36
InChI Key: ARQRKPXZAGKZSW-UHFFFAOYSA-N
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Description

4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as AG-490, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AG-490 belongs to the class of benzoxazepines and has been identified as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Scientific Research Applications

Dopaminergic Activity

The dopaminergic activity of substituted benzazepines has been extensively studied. For instance, compounds with a benzazepine backbone were synthesized and evaluated as agonists for central and peripheral dopamine receptors, showing potential for treating conditions related to dopamine dysregulation (Pfeiffer et al., 1982). This research demonstrates the potential of benzoxazepin derivatives in the development of new dopaminergic drugs.

Synthesis Techniques

The synthetic pathways to create benzazepine derivatives, including benzoxazepines, have been explored, offering valuable methodologies for producing novel compounds. For example, new syntheses of phenyl-substituted benzoxazepines provide insights into the chemical reactions required to create these complex molecules, which can be pivotal in developing new therapeutic agents (Ackerman et al., 1972).

Catalysis and Chemical Transformations

Benzoxazepin compounds have been used in studies focusing on catalyst activation and chemical transformations. Research into Cp*RhIII/IrIII-1,2,3-triazole-based organochalcogen ligand complexes, including benzoxazepin derivatives, highlights their role in facilitating various chemical reactions, such as transfer hydrogenation and oxidation processes, demonstrating the chemical versatility of these compounds (Saleem et al., 2014).

Anticonvulsant and CNS Agents

Benzoxazepine derivatives have been evaluated for their potential as anticonvulsant agents and their effects on the central nervous system (CNS). Studies on substituted benzothiazepine and benzoxazepine derivatives have shown promising results in in vivo models, suggesting their application in treating epilepsy and other neurological disorders (Garg et al., 2010).

Potential Antihyperglycemic Agents

Research into substituted pyrazoles and pyrazolones, structurally related to benzoxazepines, has identified potent antihyperglycemic agents, indicating the potential of benzoxazepin derivatives in managing diabetes through the modulation of glucose reabsorption (Kees et al., 1996).

properties

IUPAC Name

4-(3-methylsulfanylphenyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-20-14-7-4-6-13(9-14)17-10-12-5-2-3-8-15(12)19-11-16(17)18/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQRKPXZAGKZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2CC3=CC=CC=C3OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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